molecular formula C16H15ClN2S B7841754 3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride

3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride

Cat. No.: B7841754
M. Wt: 302.8 g/mol
InChI Key: HIXOUBQLZMPFMA-UHFFFAOYSA-N
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Description

3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death . The compound’s thiazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzyl-1,3-thiazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(4-benzyl-1,3-thiazol-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.ClH/c17-14-8-4-7-13(10-14)16-18-15(11-19-16)9-12-5-2-1-3-6-12;/h1-8,10-11H,9,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXOUBQLZMPFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)C3=CC(=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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